S,S-Efinaconazole
Description
Context and Significance in Antifungal Agent Development
S,S-Efinaconazole, a novel triazole antifungal, represents a notable advancement in the development of agents to combat fungal infections. mdpi.come-jmi.org Fungal infections pose a significant public health challenge, and the need for effective and well-tolerated antifungal agents is substantial. journal-jchor.com this compound has been specifically developed as a topical treatment, aiming to address limitations associated with systemic antifungal therapies, such as potential drug interactions and systemic side effects. dovepress.comdovepress.com Its significance lies in its potent antifungal activity against key fungal pathogens and its favorable properties for topical application, particularly in the treatment of onychomycosis (fungal infection of the nail). mdpi.come-jmi.orgmdpi.com The compound's low keratin (B1170402) binding affinity is considered a crucial factor contributing to its ability to penetrate the nail plate and reach the site of infection, a common challenge for topical nail treatments. mdpi.commdpi.comfda.gov
Historical Trajectory of Triazole Antifungal Research
The development of triazole antifungals is part of a longer history of antifungal drug discovery. Early antifungal agents included compounds like Amphotericin B and flucytosine, introduced in the mid to late 20th century. journal-jchor.comnih.gov The azole class of antifungals emerged later, with the introduction of imidazoles (such as miconazole (B906) and ketoconazole) followed by the triazoles in the 1990s, including fluconazole (B54011) and itraconazole (B105839). journal-jchor.comnih.govmdpi.com Triazoles offered advantages over earlier antifungals, including a broader spectrum of activity and improved pharmacokinetic profiles, leading to their widespread use for both systemic and mucosal infections. nih.govmdpi.com The mechanism of action for azoles involves the inhibition of sterol 14α-demethylase (14-DM), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.govasm.org This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to membrane dysfunction and inhibition of fungal growth. mdpi.comnih.govasm.org Research in triazole chemistry has continued to evolve, leading to the development of newer generations of triazoles with improved properties, such as enhanced potency, broader spectrum, and better safety profiles. journal-jchor.comnih.gov this compound represents a more recent development within this class, designed with specific characteristics to enhance its efficacy for topical applications. mdpi.come-jmi.orgdovepress.com
Overview of Academic Research Trajectories on this compound
Academic research on this compound has primarily focused on elucidating its mechanism of action, evaluating its in vitro and in vivo antifungal activity against a variety of fungal species, and investigating its pharmacokinetic properties relevant to topical delivery. Studies have confirmed that this compound functions by inhibiting fungal lanosterol (B1674476) 14α-demethylase, consistent with the mechanism of other triazole antifungals. nih.govasm.orgnih.gov Research has demonstrated its potent in vitro activity against common dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, as well as activity against Candida species and non-dermatophyte molds. mdpi.come-jmi.orgdovepress.commdpi.commedkoo.com Comparative studies have often assessed its potency against other antifungal agents used for similar indications. dovepress.commdpi.comnih.gov Academic investigations have also explored the factors contributing to its effective penetration through the nail plate, highlighting its low keratin binding affinity and the properties of its formulation. mdpi.commdpi.comfda.gov Furthermore, research has included analyses of clinical trial data to evaluate its efficacy in treating onychomycosis in diverse patient populations, including studies examining factors influencing treatment success. e-jmi.orgnih.govdermsquared.com
Below is a table summarizing some research findings on the in vitro activity of Efinaconazole (B1671126) against common fungal pathogens:
| Fungal Species | MIC Range (µg/mL) | Notes | Source |
| Trichophyton rubrum | ≤0.002–0.06 | Potent activity within a narrow concentration range. dovepress.com | dovepress.commedkoo.com |
| Trichophyton mentagrophytes | ≤0.002–0.06 | Potent activity within a narrow concentration range. dovepress.com | dovepress.commedkoo.com |
| Candida albicans | 0.00098 | Higher activity than clotrimazole (B1669251) in one study. nih.govmedkoo.com | nih.govmedkoo.com |
| Aspergillus species | - | Showed significantly more activity than itraconazole in one study. mdpi.com | mdpi.com |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemistry and Synthetic Methodologies
Advanced Stereoselective Synthesis Pathways
The synthesis of the enantiomerically pure (2R,3R)-Efinaconazole presents a significant challenge due to the presence of a tetrasubstituted stereocenter. acs.orgnih.gov Advanced stereoselective synthesis pathways have been developed to address this challenge, aiming for high efficiency and stereochemical control.
A streamlined synthetic approach can be summarized as follows:
Catalytic Asymmetric Cyanosilylation : The synthesis often commences with the asymmetric cyanosilylation of an α-chloro ketone, promoted by a catalyst such as a Gadolinium-based complex with a chiral ligand. acs.orgthieme-connect.com
Formation of an Epoxide Intermediate : The resulting cyanohydrin undergoes further reactions to form a key epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. acs.orggoogle.com
Ring-Opening Reaction : The final step in the synthesis of Efinaconazole (B1671126) involves the ring-opening of the epoxide intermediate with 4-methylenepiperidine. acs.orggoogle.com This reaction is typically carried out in an organic solvent and may be promoted by metal species. google.com
| Intermediate | Description |
| α-chloro ketone | Starting material for the asymmetric cyanosilylation. thieme-connect.com |
| Cyanohydrin | Product of the asymmetric cyanosilylation of the ketone. acs.org |
| Epoxide | A key intermediate formed from the cyanohydrin. acs.org |
| 4-methylenepiperidine | The nucleophile used in the final ring-opening step. acs.org |
In addition to stereoselective synthesis, chiral resolution is another strategy employed for obtaining the desired stereoisomer of Efinaconazole or its intermediates. This method involves the separation of a racemic mixture. A patented synthesis method describes the chiral resolution of a racemic intermediate using a resolving agent. google.com
| Resolving Agent |
| L-TARTARIC ACID |
| (+)-dextrocamphoric acid |
| (+)-camphor-10-sulfonic acid |
| L-MALIC ACID |
The process typically involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. nih.gov Following separation, the desired enantiomer is recovered from the diastereomeric salt.
The primary strategy for mitigating stereochemical interconversion is the use of stereoselective synthesis pathways. By controlling the stereochemistry at the crucial tetrasubstituted carbon center from an early stage, the formation of unwanted stereoisomers is minimized. acs.org The catalytic asymmetric cyanosilylation is a key example of such a strategy, as it establishes the desired stereochemistry with high enantioselectivity. acs.orgnih.gov Once the stereocenter is set, subsequent reaction conditions are chosen to avoid racemization or epimerization.
Structural Elucidation and Stereochemical Characterization Methods
The structural elucidation and stereochemical characterization of S,S-Efinaconazole and its intermediates are crucial for ensuring the purity and identity of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the chemical structure of the molecule, including the connectivity of atoms and their spatial arrangement.
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a key technique for determining the enantiomeric excess of the synthesized intermediates and the final product. acs.orgnih.gov This method uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Molecular and Cellular Mechanism of Action
Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)
The primary molecular target of efinaconazole (B1671126) is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51. patsnap.comnih.govmedkoo.comncats.io This enzyme plays a pivotal role in the biosynthesis of ergosterol (B1671047), an indispensable component of the fungal cell membrane. patsnap.comnih.gov
Efinaconazole exhibits a high binding affinity and specificity for fungal CYP51. ncats.ionih.gov As an azole antifungal, the nitrogen atom in its triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. nih.govnih.gov This interaction effectively blocks the enzyme's normal function. The selectivity of efinaconazole for the fungal enzyme over its mammalian counterpart contributes to its safety profile. ncats.io While specific dissociation constants (Kd) for efinaconazole with purified CYP51 are not detailed in the provided information, its potent inhibitory activity is evident from comparative studies. For instance, in studies with Candida albicans CYP51, other azoles like clotrimazole (B1669251), itraconazole (B105839), and ketoconazole (B1673606) have been shown to bind tightly with Kd values in the nanomolar range. nih.gov
By inhibiting lanosterol 14α-demethylase, efinaconazole blocks a critical step in the conversion of lanosterol to ergosterol. nih.govpatsnap.comnih.govmedkoo.comnih.gov This enzymatic inhibition disrupts the normal flow of the ergosterol biosynthesis pathway. nih.govpatsnap.com Research has demonstrated that efinaconazole effectively inhibits ergosterol biosynthesis in various fungi, including Trichophyton mentagrophytes and Candida albicans. nih.gov In comparative studies, efinaconazole was found to be more potent at inhibiting ergosterol biosynthesis than itraconazole and clotrimazole. nih.gov Specifically, the 50% inhibitory concentration (IC50) for ergosterol biosynthesis in T. mentagrophytes was 0.0070 µg/mL for efinaconazole, compared to 0.0338 µg/mL for itraconazole. nih.gov In C. albicans, the IC50 for efinaconazole was 0.00040 µg/mL, while for clotrimazole it was 0.0029 µg/mL. nih.gov
| Fungal Species | Efinaconazole IC50 (µg/mL) | Comparator Antifungal | Comparator IC50 (µg/mL) |
|---|---|---|---|
| Trichophyton mentagrophytes | 0.0070 | Itraconazole | 0.0338 |
| Candida albicans | 0.00040 | Clotrimazole | 0.0029 |
Cellular Sterol Homeostasis Perturbation
The inhibition of CYP51 by efinaconazole leads to a significant perturbation of sterol homeostasis within the fungal cell. patsnap.comnih.gov
The blockage of lanosterol 14α-demethylase results in the depletion of ergosterol and a concurrent accumulation of its precursor sterols, particularly 14α-methylated sterols like lanosterol. patsnap.comnih.govnih.gov Studies have shown that efinaconazole treatment leads to a dose-dependent increase in 4,4-dimethylsterols and 4α-methylsterols in fungi. nih.gov This accumulation of abnormal sterols is a key factor in the antifungal action of efinaconazole. patsnap.comnih.gov
The depletion of ergosterol and the accumulation of toxic precursor sterols have profound consequences for the fungal cell membrane. nih.govnih.govmedkoo.com Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the cell membrane. patsnap.com Its absence, coupled with the integration of abnormal sterols, leads to increased membrane permeability, altered activity of membrane-bound enzymes, and a general loss of membrane integrity. patsnap.comnih.gov This disruption ultimately compromises the cell's ability to maintain its internal environment, leading to cell death. patsnap.com
Fungal Morphological and Ultrastructural Alterations
The biochemical disruptions caused by efinaconazole manifest as significant morphological and ultrastructural changes in fungal cells. patsnap.comnih.gov Studies on T. mentagrophytes have revealed a range of concentration-dependent alterations in hyphal morphology following exposure to efinaconazole. nih.govnih.gov
At lower concentrations (0.001–0.01 µg/mL), observed changes include a shortening of the interseptal distance, globular swelling, and thickening of the cell wall. nih.gov At higher concentrations (0.1–10 µg/mL), more severe alterations are seen, such as nonuniform hyphal widths, flattening of hyphae, separation of the plasma membrane from the cell wall, accumulation of electron-dense granules, discontinuity of the plasma membrane, and degeneration of organelles. nih.gov These changes are a direct consequence of the compromised cell membrane and disrupted cellular processes. nih.gov
| Efinaconazole Concentration (µg/mL) | Observed Alterations |
|---|---|
| 0.001–0.01 | Shortening of interseptal distance, globular swelling, thickening of the cell wall. |
| 0.1–10 | Nonuniform widths and flattening of hyphae, separation of plasma membrane from the cell wall, accumulation of electron-dense granules, discontinuity of the plasma membrane, degeneration of organelles. |
Dose-Dependent Changes in Hyphal and Yeast Morphology
S,S-Efinaconazole induces significant morphological and ultrastructural alterations in fungi, with the extent of these changes being dose-dependent. nih.govresearchgate.net Studies investigating its effects on the dermatophyte Trichophyton mentagrophytes and the yeast Candida albicans reveal that the compound disrupts normal fungal structure even at concentrations below its minimum inhibitory concentrations (MICs). nih.govresearchgate.net The primary mechanism of action is the inhibition of sterol 14α-demethylase, which blocks the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.govpatsnap.comasm.orgnih.gov This disruption leads to ergosterol depletion and an accumulation of precursor sterols, which in turn compromises the integrity and function of the cell membrane, resulting in degenerative morphological changes. nih.govasm.org
At lower concentrations, ranging from 0.001 to 0.01 μg/mL, the effects on T. mentagrophytes hyphae are notable. nih.govasm.org Observations include a shortening of the distance between septa (the cross-walls that divide hyphae into cells), thickening of the cell wall, and the appearance of globular swelling. nih.govasm.orgnih.gov The globular swelling has been noted as a unique characteristic of efinaconazole treatment compared to other azole antifungals. nih.gov
As the concentration of this compound increases to a range of 0.1 to 10 μg/mL, more severe and degenerative changes become apparent. nih.govasm.org These include the development of nonuniform hyphal widths and a general flattening of the hyphal structure. nih.govnih.gov At a subcellular level, the plasma membrane separates from the cell wall, and electron-dense granules, believed to be lipid materials, accumulate in the newly formed space. nih.gov Furthermore, the plasma membrane loses its continuity, and internal organelles begin to degenerate. nih.govnih.gov These morphological changes become progressively more pronounced with rising drug concentrations. nih.govresearchgate.net
Table 1: Dose-Dependent Morphological Changes in T. mentagrophytes Hyphae Induced by this compound
| Efinaconazole Concentration (μg/mL) | Observed Morphological Changes |
|---|---|
| 0.001–0.01 |
|
| 0.1–10 |
|
Electron Microscopy and Other Imaging Studies
The profound morphological and ultrastructural changes induced by this compound in fungal cells have been visualized in detail using advanced imaging techniques, primarily scanning electron microscopy (SEM) and transmission electron microscopy (TEM). nih.govresearchgate.net These studies have provided visual confirmation of the dose-dependent damage to fungal hyphae, particularly in Trichophyton mentagrophytes. nih.govasm.org
SEM analysis reveals alterations to the surface morphology of the hyphae. nih.gov Following a 24-hour exposure to this compound, SEM images show changes such as globular swelling, variations in hyphal width, and flattening of the structures, which become more severe at higher concentrations. nih.gov
TEM provides a cross-sectional view, allowing for the examination of internal ultrastructural changes. nih.gov TEM studies on T. mentagrophytes treated with this compound show a distinct thickening of the fungal cell wall at concentrations as low as 0.001 to 0.01 μg/mL. nih.govasm.org At higher concentrations (0.1 to 10 μg/mL), more drastic effects are observed internally. nih.gov These include the detachment of the plasma membrane from the cell wall and the subsequent accumulation of highly electron-dense granules, thought to be lipid precursors, in the space between them. nih.gov TEM images also confirm the disruption and discontinuity of the plasma membrane itself, along with the degradation of intracellular organelles such as the nucleus and mitochondria. nih.gov These imaging studies corroborate the biochemical mechanism of action, visually demonstrating how the inhibition of ergosterol biosynthesis leads to catastrophic structural failure of the fungal cell. nih.govresearchgate.netasm.org
Preclinical Antifungal Activity and Pharmacological Studies
In Vitro Antifungal Spectrum and Potency
Efinaconazole (B1671126) has demonstrated potent in vitro antifungal activity against a broad spectrum of fungal pathogens, including dermatophytes, yeasts, and molds, commonly implicated in onychomycosis and other mycoses researchgate.netmdedge.comdermsquared.commdpi.com.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination Methodologies
The antifungal susceptibility of fungal isolates to efinaconazole is typically determined using broth microdilution methods, following standardized guidelines such as those outlined in Clinical and Laboratory Standards Institute (CLSI) documents like M38-A2 and M27-A3 nih.govasm.orgresearchgate.netmdpi.com. These methods involve preparing serial dilutions of the antifungal agent in a suitable growth medium, such as RPMI 1640, and inoculating them with a standardized suspension of fungal conidia or yeast cells nih.govasm.orgmdpi.com. The MIC is defined as the lowest concentration of the antifungal agent that inhibits visible fungal growth after a specified incubation period researchgate.netmdpi.com. For molds, this is often defined as 80% growth inhibition, while for yeasts, it may be 50% inhibition nih.gov. The Minimum Fungicidal Concentration (MFC) is determined by plating aliquots from wells with concentrations at or above the MIC onto antifungal-free agar (B569324) plates; the MFC is the lowest concentration that results in no fungal growth asm.orgmdpi.com.
Susceptibility Profiles Across Diverse Fungal Pathogens (e.g., Dermatophytes, Yeasts, Molds)
Efinaconazole exhibits potent activity against key fungal pathogens. Against Trichophyton rubrum and Trichophyton mentagrophytes, common causes of onychomycosis, efinaconazole has shown low MIC values, with MIC90 values typically ranging from 0.008 to 0.015 µg/mL mdpi.comnih.govjddonline.com. Studies have shown efinaconazole to be active against a wide range of dermatophyte species, including Trichophyton, Microsporum, and Epidermophyton researchgate.net.
For yeasts, such as Candida albicans, efinaconazole also demonstrates potent activity, with MIC50 values reported as low as 0.004 µg/mL mdpi.comjddonline.com. Its activity extends to other Candida species and Cryptococcus neoformans researchgate.netnih.gov.
Efinaconazole is also active against non-dermatophyte molds, including Acremonium, Fusarium, Paecilomyces, Pseudallescheria, Scopulariopsis, and Aspergillus species researchgate.netmdpi.comnih.gov. MIC ranges for non-dermatophyte molds have been reported between 0.0078 and 2 µg/mL nih.gov.
Susceptibility profiles across geographical regions, such as North America and Japan, have shown no significant differences in susceptibility patterns for T. rubrum, T. mentagrophytes, and C. albicans isolates nih.govdovepress.com.
Comparative Efficacy Studies Against Other Antifungal Agents In Vitro
Comparative in vitro studies have consistently shown efinaconazole to be highly potent, often surpassing the activity of other commonly used topical antifungal agents. Efinaconazole has demonstrated comparable or higher activity against dermatophytes compared to terbinafine (B446) and amorolfine (B1665469), and superior activity compared to ciclopirox (B875) and itraconazole (B105839) nih.govdovepress.comtandfonline.com.
Against C. albicans, efinaconazole has been shown to be more potent than terbinafine, ciclopirox, itraconazole, and amorolfine mdpi.comnih.govdovepress.com. For non-dermatophyte molds and yeasts, efinaconazole has also shown greater activity than amorolfine, ciclopirox, itraconazole, and terbinafine, possessing a broader antifungal spectrum than some existing drugs nih.govdovepress.com.
For instance, against T. rubrum and T. mentagrophytes, efinaconazole exhibited MIC90 values significantly lower than those of ciclopirox and tavaborole (B1682936) researchgate.netdermsquared.com. Geometric mean MICs for efinaconazole against Aspergillus species were also substantially lower than those for itraconazole mdpi.com.
The following table summarizes representative in vitro comparative efficacy data:
| Fungal Species | Efinaconazole MIC Range (µg/mL) | Comparator Antifungal | Comparator MIC Range (µg/mL) | Relative Potency (Efinaconazole vs. Comparator) | Source |
| T. rubrum/T. mentagrophytes | ≤0.002–0.06 | Terbinafine, Amorolfine | - | Comparable or Higher | nih.govdovepress.com |
| T. rubrum/T. mentagrophytes | ≤0.002–0.06 | Ciclopirox, Itraconazole | - | Higher (8- to 64-fold) | nih.govdovepress.com |
| T. rubrum/T. mentagrophytes | 0.008–0.125 (MIC90) | Ciclopirox | 0.25–0.5 (MIC90) | Greater | dermsquared.com |
| T. rubrum/T. mentagrophytes | 0.008–0.125 (MIC90) | Tavaborole | 8 (MIC90) | Greater | dermsquared.com |
| C. albicans | ≤0.002–0.13 | Terbinafine, Ciclopirox, Itraconazole, Amorolfine | - | More potent | nih.govdovepress.com |
| Aspergillus species | 0.0078 | Itraconazole | 0.0078–1 (MIC range) | 74-fold more active (based on geometric mean MICs) | mdpi.com |
Influence of Biological Substrates on Antifungal Activity
The efficacy of topical antifungal agents can be significantly influenced by their interaction with biological substrates present at the site of infection, such as keratin (B1170402) in nails.
Keratin Binding Affinity and its Implications for Drug Availability
Keratin, the primary protein component of nails, can bind to antifungal drugs, potentially reducing the concentration of free, active drug available to reach the fungal pathogen in the nail bed and nail plate mdpi.comjddonline.comfda.gov. Efinaconazole has demonstrated a relatively low binding affinity for keratin compared to other topical antifungals like ciclopirox and amorolfine mdedge.commdpi.comjddonline.comfda.govdermatologytimes.combauschhealth.ca.
Studies have shown that efinaconazole exhibits a significantly higher free-drug concentration in the presence of keratin compared to ciclopirox and amorolfine mdpi.com. For example, the free-drug concentration of efinaconazole in keratin suspensions was approximately 14.3%, notably higher than that of ciclopirox (0.7%) and amorolfine (1.9%) mdpi.com. This lower keratin binding affinity is believed to contribute to efinaconazole's favorable nail penetration and its ability to maintain antifungal activity within the nail and nail bed hpfb-dgpsa.camdedge.commdpi.comjddonline.comdermatologytimes.combauschhealth.cajubliarx.comnextstepsinderm.com. Unlike some other antifungals, efinaconazole's growth inhibitory activity against T. rubrum was not negatively impacted by the presence of keratin mdpi.com.
Protein Binding in Various Animal Plasma Samples
While primarily a topical agent with low systemic absorption, preclinical studies have investigated the protein binding of efinaconazole in plasma. In vitro studies using human plasma indicate high protein binding, ranging from 95.8% to 96.5% hpfb-dgpsa.canih.govhres.ca. Efinaconazole primarily binds to human serum albumin (95.2%) and α1-acid glycoprotein (B1211001) (85.5%), with lower binding to γ-globulin (4.4%) hres.ca. Due to the higher concentration of albumin in plasma, efinaconazole is expected to be predominantly bound to albumin in vivo hres.ca.
Studies in male SD rats administered a single subcutaneous dose of 14C-labeled efinaconazole showed plasma protein binding decreasing over time, with values of 69.9%, 33.7%, and 29.7% at 1, 6, and 24 hours, respectively pmda.go.jp. In male beagles, plasma protein binding was 92.9%, 93.2%, and 90.0% at 1, 6, and 24 hours post-dose, respectively pmda.go.jp.
Given the low systemic exposure observed with topical nail application in clinical use, the high plasma protein binding of efinaconazole is not anticipated to be clinically significant hpfb-dgpsa.cahres.ca.
In Vivo Efficacy Assessments in Non-Human Models
In vivo studies using animal models have been instrumental in demonstrating the therapeutic potential of S,S-Efinaconazole against fungal infections, particularly those affecting keratinized tissues like nails and skin. nih.govdovepress.comresearchgate.netasm.org These models aim to mimic human infections to provide relevant data on drug performance in a living system. vibiosphen.com
Establishment of Animal Models of Fungal Infections
Various animal models have been developed and utilized to study dermatophyte infections and assess the efficacy of antifungal compounds like this compound. A commonly used model involves guinea pigs, which are susceptible to infection by dermatophytes such as Trichophyton mentagrophytes. nih.govdovepress.comresearchgate.netasm.org
For modeling tinea pedis (athlete's foot), researchers have inoculated the hind paws or the areas between the toes of guinea pigs with dermatophytes. researchgate.net In the case of tinea corporis, skin inoculation with T. mentagrophytes has been employed. nih.govdovepress.com
To establish onychomycosis models, guinea pig nails have been infected with dermatophytes. researchgate.netasm.orgebi.ac.ukresearchgate.net Some studies have detailed methods for inducing experimental tinea unguium (onychomycosis) by inoculating T. mentagrophytes arthrospores on the plantar part of a guinea pig foot. nih.gov Variations in infection duration, such as 4-week and 8-week infection models, have been developed to represent different severities of tinea unguium, with longer infection periods generally resulting in a higher fungal burden and potentially being more resistant to topical therapy. researchgate.netnih.gov These models often aim to replicate the presence of fungi in the arthrospore form within the nail, similar to human onychomycosis. researchgate.net
Prophylactic and Therapeutic Efficacy in Animal Models
Preclinical studies in animal models have demonstrated both the therapeutic and, in some cases, prophylactic efficacy of this compound.
Therapeutic Efficacy:
In guinea pig models of tinea pedis infected with T. mentagrophytes, topical application of a 1% this compound solution showed a dose-dependent therapeutic effect, leading to culture-negative results in all affected feet after 10 days of treatment. nih.gov In a tinea corporis model, treatment with 1% this compound also resulted in a dose-dependent therapeutic effect. nih.govdovepress.com
Studies evaluating therapeutic efficacy in guinea pig onychomycosis models have compared this compound to other antifungal agents like tavaborole and ciclopirox. In one study, this compound 10% solution significantly reduced viable fungal cell counts in the nails compared to tavaborole 5% solution and ciclopirox 8% nail lacquer. nih.gov The therapeutic efficacy of this compound in these models has been linked to its potent fungicidal activity, even in the presence of keratin, and its lower minimum inhibitory concentration (MIC) compared to some other antifungals. nih.gov
In severe tinea unguium models with different infection durations (4 and 8 weeks), this compound 10% solution demonstrated therapeutic effects. The 90% efficacy rates were 92% and 75% in the 4-week and 8-week models, respectively, while the 99% efficacy rates were 50% and 25%. Although there was a slight reduction in efficacy rates in the more severe 8-week model, the difference was not statistically significant. researchgate.netnih.gov This suggests that this compound maintained considerable efficacy even in models simulating more established infections.
The following table summarizes some of the therapeutic efficacy data from guinea pig models:
| Infection Model (Guinea Pig) | Pathogen | This compound Concentration | Key Finding | Source |
| Tinea Pedis | T. mentagrophytes | 1% | Dose-dependent therapeutic effect, culture-negative feet. | nih.gov |
| Tinea Corporis | T. mentagrophytes | 1% | Dose-dependent therapeutic effect. | nih.govdovepress.com |
| Onychomycosis | T. mentagrophytes | 10% | Superior reduction in viable fungal cell counts vs. tavaborole and ciclopirox. | nih.gov |
| Severe Tinea Unguium (4-week) | T. mentagrophytes | 10% | 90% efficacy: 92%, 99% efficacy: 50%. | researchgate.netnih.gov |
| Severe Tinea Unguium (8-week) | T. mentagrophytes | 10% | 90% efficacy: 75%, 99% efficacy: 25%. | researchgate.netnih.gov |
| Cutaneous Candidiasis | Candida albicans | Topical (concentration not specified in snippet) | Mycological cure in 80% of animals; reference drugs ineffective. | nih.gov |
Prophylactic Efficacy:
Studies have also investigated the potential of this compound for preventing fungal infections or relapse. In a tinea corporis model, topical application of this compound 24 to 96 hours prior to T. mentagrophytes inoculation reduced the number of culture-positive animals 14 days post-infection, indicating a prophylactic effect. nih.govdovepress.com The maximal prophylactic effect was observed when the drug was applied 24 and 48 hours before inoculation. nih.govdovepress.com
A comparative study in a T. mentagrophytes-infected guinea pig onychomycosis model assessed the preventive effects of this compound 10% solution and luliconazole (B1675427) 5% solution when applied prior to infection. While both showed preventive effects, luliconazole prevented fungal infection for a longer duration than this compound in this specific model. oup.com
These preclinical in vivo studies in various animal models of fungal infections have provided valuable data supporting the therapeutic and prophylactic potential of this compound, particularly against dermatophyte infections.
Pharmacokinetic and Metabolic Research Non Human Systems
Absorption and Distribution Studies in Animal Models
Studies in laboratory animals, including rats and dogs, have shown that efinaconazole (B1671126) is absorbed systemically following topical application to the skin, although the percentage of the applied dose absorbed is low, ranging from 6% to 16% across different nonclinical species and formulations tested. bauschhealth.ca Following subcutaneous administration in rats, efinaconazole was well absorbed, with a bioavailability of 75% compared to intravenous administration. bauschhealth.ca Oral administration resulted in low bioavailability, potentially due to extensive first-pass hepatic metabolism. fda.gov
Dermal distribution kinetics in guinea pigs indicated that the highest concentration of radioactivity was found on the skin surface, with concentrations gradually decreasing with increasing depth. bauschhealth.ca Efinaconazole was detected within 300 µm of the skin surface, including the corneal layer, and the elimination rate from the skin was slow. bauschhealth.ca
Efinaconazole exhibits high plasma protein binding (>97%) in all species studied, including humans. bauschhealth.ca This binding is non-covalent and not concentration-dependent. bauschhealth.ca In vitro binding to human plasma proteins is high, ranging from 95.8% to 96.5%, primarily binding to human serum albumin (95.2%), α1-acid glycoprotein (B1211001) (85.5%), and γ-globulin (4.4%). bauschhealth.ca Due to the low systemic levels observed after topical application, plasma protein binding is not expected to be clinically relevant. bauschhealth.ca
Efinaconazole and/or its metabolites were excreted in the milk of lactating rats. nih.gov The concentration of radioactivity in milk was higher than in plasma for 24 hours post-administration of 14C-efinaconazole, but the elimination half-life in milk was approximately half that in plasma, suggesting no retention in milk. nih.gov
Metabolic Fate and Metabolite Characterization
Efinaconazole undergoes extensive metabolism through oxidative and reductive processes, with the potential for further glucuronidation of metabolites. bauschhealth.canih.gov
Identification of Oxidative, Reductive, and Conjugated Metabolites (H1-H5, H3, H4)
Studies have identified five metabolites of efinaconazole: H1, H2, H3, H4, and H5. bauschhealth.canih.gov Efinaconazole is metabolized via oxidation, producing H4 and H5, and cleavage, producing H1, H2, and H3. fda.gov Most of these metabolites (H2, H3, H4, and H5) are subsequently glucuronidated. fda.gov
The chemical structures of some metabolites have been determined using LC-MS/MS. H1 is identified as 2,3-hydroxyl 2-difluorinated phenyl triazole, and H2 is 2-hydroxyl 2-difluorinated phenyl triazole. fda.gov H3 is a piperidine (B6355638) metabolite. fda.gov
Comparative Metabolite Profiles Across Species
The in vitro and in vivo metabolite profiles of efinaconazole in nonclinical species, such as rats and minipigs, have been observed to be similar to those in humans, with no unique human metabolites identified. bauschhealth.canih.gov In rats and minipigs, H3 was the major efinaconazole metabolite detected in plasma, with levels often equaling or exceeding those of the parent drug. bauschhealth.canih.gov Efinaconazole metabolites, but not the parent drug, were excreted in the bile and urine of rats and dogs, indicating complete metabolism of efinaconazole before excretion. bauschhealth.canih.gov Most of the absorbed radioactivity was eliminated in urine and feces within the first 72 hours after dermal and subcutaneous dosing in these species, with excretion being roughly balanced between bile and urine. bauschhealth.canih.gov
Cytochrome P450 Enzyme Interaction Studies
Efinaconazole has been investigated for its potential to interact with cytochrome P450 (CYP450) enzymes.
Inhibition Potential of CYP450 Isoforms (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4)
In vitro studies using human liver microsomes have shown that efinaconazole can inhibit the activities of CYP2C8, CYP2C9, CYP2C19, and CYP3A4 enzymes. bauschhealth.cahres.ca However, the concentrations of efinaconazole required to inhibit these enzymes were significantly higher than the systemic concentrations observed clinically following topical administration. bauschhealth.cahres.caresearchgate.net For instance, the most sensitive isoform, CYP2C9, had a Ki of 91 ng/mL, which is more than 130-fold higher than the mean steady-state plasma concentration (0.67 ng/mL) observed in human patients. researchgate.net The calculated Cmax/Ki ratio for efinaconazole was 0.007, which is well below the threshold for clinical drug-drug interaction evaluation. researchgate.netnih.gov
Excretion Pathways in Animal Models
Studies in animal models, specifically rats and dogs, have provided insights into the excretion pathways of S,S-efinaconazole and its metabolites. Following both dermal and subcutaneous administration of radiolabeled efinaconazole, most of the absorbed radioactivity was eliminated from the body within the first 72 hours hres.canih.gov.
Research indicates that this compound is extensively metabolized before excretion hres.canih.gov. Parent drug was not detected in the bile and urine of rats and dogs, suggesting complete metabolism prior to elimination via these routes hres.canih.govpharmacompass.com.
The primary routes of excretion identified in these animal models were urine and feces hres.canih.gov. The distribution of excreted radioactivity between bile and urine was found to be roughly equivalent hres.ca.
Furthermore, studies in lactating rats demonstrated that this compound and/or its metabolites were excreted in milk hres.canih.govnih.gov. The concentration of radioactivity in milk was higher than that in plasma for up to 24 hours after administration of 14C-efinaconazole to lactating rats hres.canih.gov. However, the elimination half-life of radioactivity in milk was approximately half that of plasma radioactivity, suggesting that this compound or its metabolites were not retained in milk hres.canih.gov.
Detailed research findings from a study involving a single topical application of 14C-labeled efinaconazole in male SD rats (10 mg/kg) showed that 8.4% of the administered dose was excreted pmda.go.jp.
The following table summarizes the primary excretion routes observed in animal models:
| Animal Model | Primary Excretion Routes |
| Rats | Urine, Feces, Milk (Metabolites) |
| Dogs | Urine, Bile (Metabolites) |
Mechanisms of Fungal Drug Resistance Preclinical
In Vitro Induction of Resistance via Serial Passage
In vitro serial passage studies are a common method to assess the potential of an antifungal drug to induce resistance. This involves repeatedly culturing fungal strains in the presence of increasing, often subinhibitory, concentrations of the antifungal agent over time. nih.govasm.orgasm.org Studies have been conducted to evaluate the induction of resistance to efinaconazole (B1671126) in Trichophyton rubrum and Trichophyton mentagrophytes using this methodology. nih.govasm.orgfda.govasm.org
One study assessed the potential for efinaconazole to induce resistance in six T. rubrum strains through 12 passages in vitro with subinhibitory drug concentrations. nih.govasm.orgasm.org Following 12 passages, the minimum inhibitory concentrations (MICs) of efinaconazole for all tested T. rubrum strains remained comparable to their initial pre-study MICs. nih.govasm.org This suggests a low potential for efinaconazole to induce resistance in T. rubrum under these experimental conditions. nih.govasm.orgasm.org Similarly, using a comparable methodology, efinaconazole did not increase the MIC in one T. mentagrophytes strain tested. nih.govasm.org
Another in vitro study involving serial passage of T. mentagrophytes, T. rubrum, and C. albicans in the presence of sub-growth inhibitory concentrations of efinaconazole showed an increase in MIC values by up to 4-fold. fda.govbauschhealth.ca However, the clinical significance of these in vitro findings is not yet known. fda.govbauschhealth.ca
A separate study investigating the in vitro evolution of resistance in T. rubrum following exposure to subinhibitory concentrations of efinaconazole for 5 or 10 transfers before selection also showed a potential for induction of resistance, with efinaconazole-resistant mutants exhibiting a 4- to 16-fold increase in MIC values. asm.orgasm.org
Molecular Mechanisms of Acquired Resistance
Acquired resistance to azole antifungals, including triazoles like efinaconazole, can arise through various molecular mechanisms. These mechanisms often involve alterations in the drug target enzyme, CYP51, or mechanisms that reduce intracellular drug accumulation, such as the overexpression of efflux pumps. asm.orgresearchgate.netnih.gov
The primary target of efinaconazole, like other azoles, is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). ebi.ac.uknih.gov Mutations in the gene encoding CYP51 (ERG11 in yeasts and cyp51A or cyp51B in molds) can lead to amino acid substitutions in the enzyme, potentially affecting the binding affinity of the antifungal drug and resulting in reduced susceptibility. nih.govnih.govmdpi.combiorxiv.orgfrontiersin.org While CYP51 mutations are a common mechanism of azole resistance in species like Candida and Aspergillus, their role in efinaconazole resistance in dermatophytes has been less extensively studied. asm.orgnih.gov
Studies on azole resistance in other fungi have identified various mutations in CYP51 that confer resistance, often located in or around the active site of the enzyme. nih.govbiorxiv.orgfrontiersin.org These mutations can lead to different degrees of resistance depending on their location and the specific amino acid change. nih.gov While the search results mention CYP51 mutations as a general mechanism of azole resistance nih.govnih.govmdpi.combiorxiv.orgfrontiersin.org, specific mutations in the CYP51 gene of dermatophytes conferring resistance to efinaconazole were not detailed in the provided snippets. However, the mechanism of action of efinaconazole is the inhibition of CYP51, suggesting that mutations in this enzyme could theoretically lead to reduced susceptibility. ebi.ac.uknih.gov
Another significant mechanism contributing to antifungal resistance is the overexpression of efflux pumps. asm.orgresearchgate.netnih.govnih.govmdpi.comfrontiersin.org These membrane-bound transporters actively pump antifungal drugs out of the fungal cell, thereby reducing the intracellular drug concentration below the level required to exert its effect. mdpi.comfrontiersin.org In Candida species, for instance, the overexpression of ATP-binding cassette (ABC) transporters like Cdr1p and major facilitator superfamily (MFS) transporters like CaMdr1p is a well-established mechanism of azole resistance. nih.govfrontiersin.org
Antifungal drug exposure is thought to induce a stress response in fungal cells, which can lead to decreased drug susceptibility through mechanisms such as the induction of drug efflux pumps. nih.govasm.org While the provided search results discuss efflux pump overexpression as a general mechanism of antifungal resistance in fungi like Candida and Aspergillus asm.orgnih.govfrontiersin.org, and mention its potential role in dermatophytes asm.org, specific data directly linking efinaconazole exposure to the overexpression of particular efflux pumps in dermatophytes was not explicitly detailed. However, the general principle of efflux pump-mediated resistance is relevant to understanding potential mechanisms of reduced susceptibility to efinaconazole.
Other potential resistance mechanisms, reviewed in the context of Candida and Aspergillus species, include alterations in the ergosterol (B1671047) biosynthesis pathway downstream of CYP51, changes in cell wall composition, or the formation of biofilms. asm.org The slow growth of dermatophytes might limit the rate at which molecular mechanisms like target enzyme mutation or efflux pump overexpression occur. nih.govasm.org
Cross-Resistance Profiles with Other Antifungal Classes
Cross-resistance occurs when resistance to one antifungal agent confers resistance to other antifungals, often within the same class or even across different classes if they share similar mechanisms of action or resistance pathways. asm.orgsci-hub.se Understanding the cross-resistance profile of efinaconazole is important for clinical decision-making, especially in cases of treatment failure.
Efinaconazole is a triazole. ebi.ac.uknih.gov Triazoles, along with imidazoles, inhibit sterol 14α-demethylase in the ergosterol biosynthesis pathway. nih.gov Studies have investigated the cross-resistance patterns between efinaconazole and other antifungal drugs, including other azoles (like itraconazole) and antifungals from different classes (like terbinafine (B446), amorolfine (B1665469), and ciclopirox). nih.govasm.orgasm.orgsci-hub.se
One study found that efinaconazole-resistant T. rubrum mutants showed cross-resistance to itraconazole (B105839) but not to ciclopirox (B875) or amorolfine. asm.orgsci-hub.senih.gov This observed cross-resistance to itraconazole, another azole, is likely due to their similar mechanism of action targeting CYP51. sci-hub.se The lack of cross-resistance to ciclopirox and amorolfine, which have different mechanisms of action (ciclopirox potentially involving metal chelation and oxidative damage, and amorolfine inhibiting a different enzyme in the ergosterol pathway), supports the idea that resistance mechanisms can be specific to the drug class or mechanism. nih.govnih.gov
Another study assessing the susceptibility of T. rubrum strains to various antifungals after serial passage with efinaconazole or itraconazole found no meaningful difference in the MIC ranges for itraconazole, terbinafine, amorolfine, and ciclopirox relative to the pre-treatment values after efinaconazole passage. nih.govasm.org Similarly, no significant MIC range change was observed in itraconazole-treated strains for these other antifungals. nih.govasm.org This suggests that in this specific serial passage model, the development of reduced susceptibility to efinaconazole (or itraconazole) did not readily translate to widespread cross-resistance to these other antifungal classes.
However, a study comparing the activity of efinaconazole with other antifungals against terbinafine- and itraconazole-resistant/susceptible clinical isolates of dermatophytes, Candida, and molds concluded that efinaconazole demonstrated high activity against both itraconazole- and terbinafine-resistant isolates. researchgate.net This suggests that resistance to itraconazole or terbinafine does not necessarily confer resistance to efinaconazole in clinical isolates. researchgate.net
The potential for cross-resistance between efinaconazole and other antifungals appears to be complex and may depend on the specific fungal species, the mechanism of resistance developed, and the methodology used for assessment.
Here is a summary of in vitro resistance induction data from selected studies:
| Study | Fungal Species Tested | Passage Method | Observed MIC Increase (Fold) | Cross-Resistance Observed |
| Study 1 nih.govasm.orgasm.org | Trichophyton rubrum (6 strains) | 12 passages with subinhibitory efinaconazole | No significant increase | No meaningful change in MICs for itraconazole, terbinafine, amorolfine, ciclopirox |
| Study 2 fda.govbauschhealth.ca | T. mentagrophytes, T. rubrum, C. albicans | Serial passage with sub-growth inhibitory efinaconazole | Up to 4-fold | Not explicitly detailed in snippets |
| Study 3 asm.orgasm.org | Trichophyton rubrum (4 strains) | 5 or 10 transfers with subinhibitory efinaconazole before selection | 4- to 16-fold | Cross-resistance to itraconazole, but not ciclopirox or amorolfine |
Advanced Formulation Science and Drug Delivery Research
Nail Permeation and Transungual Delivery Enhancement
Achieving sufficient drug levels within the nail unit is critical for eradicating fungal pathogens. S,S-Efinaconazole's favorable nail penetration is attributed, in part, to its low keratin (B1170402) affinity compared to other topical antifungals such as ciclopirox (B875) and amorolfine (B1665469). mdpi.comnih.govasm.orgplos.org This low affinity allows for more effective diffusion through the nail plate and retention of antifungal activity. mdpi.comasm.org
Role of Penetration Enhancers in Drug Delivery
Penetration enhancers are crucial in topical nail formulations to improve drug diffusion through the dense keratin structure of the nail. Various chemical agents have been explored to enhance the transungual delivery of this compound. Studies have indicated that certain enhancers can significantly increase drug loading and penetration through the nail. mdpi.comnih.gov For instance, polyethylene (B3416737) glycol 400 (PEG 400) has shown potential in enhancing this compound nail permeation. mdpi.com Other agents like diethylene glycol monoethyl ether (Transcutol P) and isopropyl myristate have also been incorporated into topical formulations to enhance absorption through the skin and nail plate. nih.govresearchgate.net The inclusion of 2-mercaptoethanol (B42355) in nail lacquer formulations has also been shown to contribute to the transungual delivery of this compound. benthamdirect.com
Ex Vivo Nail Penetration Models and Methodologies (e.g., Franz Diffusion Cells with Human/Bovine Nails)
Ex vivo nail penetration studies are widely conducted using Franz diffusion cells to evaluate the ability of topical formulations to deliver this compound through the nail plate. asm.orgplos.orgresearchgate.net These studies typically utilize human or bovine nails as models for the human nail. plos.orgasm.orgmdpi.com
In studies using human nails and Franz diffusion cells, this compound has been detected in the receptor phase as early as day 1 following a single topical application. nih.gov Cumulative permeated amounts of this compound through human nails have been measured over several days. For example, in one study, cumulative permeated amounts were 2.94 ± 3.91 μg/cm² and 6.53 ± 8.15 μg/cm² at day 7 and 14, respectively, which were higher than those observed with ciclopirox. mdpi.comnih.gov Another study reported cumulative permeated amounts of 0.351 ± 0.369 μg/cm² on day 18. plos.orgplos.org The flux of this compound through human nails has been reported as 38.8 ± 36.0 ng/cm²/day in one study. plos.orgplos.org
Bovine hoof membranes are also used as a model for human nail permeation studies due to their similar keratinous structure. asm.orgmdpi.comunipi.it Studies using bovine hoof membranes have evaluated the permeation profiles of this compound formulations. asm.orgunipi.itresearchgate.net These models help in understanding the drug's interaction with keratin and its potential to penetrate the nail. asm.org
Interactive Table 1: Cumulative Permeated Amounts of Antifungals Through Human Nails
| Antifungal | Time Point | Cumulative Permeated Amount (μg/cm²) (Mean ± SD) | Citation |
| Efinaconazole (B1671126) | Day 7 | 2.94 ± 3.91 | mdpi.comnih.gov |
| Efinaconazole | Day 14 | 6.53 ± 8.15 | mdpi.comnih.gov |
| Efinaconazole | Day 18 | 0.351 ± 0.369 | plos.orgplos.org |
| Ciclopirox | Day 7 | 0.326 ± 0.590 | mdpi.com |
| Ciclopirox | Day 14 | 4.57 ± 6.89 | mdpi.com |
| Ciclopirox | Day 18 | 0.221 ± 0.464 | plos.orgplos.org |
| Amorolfine | Day 7 | Not detectable | mdpi.com |
| Amorolfine | Day 14 | Not detectable | mdpi.com |
| Amorolfine | Day 18 | Not detectable | plos.orgplos.org |
| Luliconazole (B1675427) | Day 18 | 0.0131 ± 0.0238 | plos.orgplos.org |
| Terbinafine (B446) | Day 18 | Not detectable | plos.orgplos.org |
Interactive Table 2: Drug Flux Through Human Nails
| Antifungal | Flux (ng/cm²/day) (Mean ± SD) | Citation |
| Efinaconazole | 38.8 ± 36.0 | plos.orgplos.org |
| Ciclopirox | 31.7 ± 59.2 | plos.orgplos.org |
| Luliconazole | 2.23 ± 3.89 | plos.orgplos.org |
Novel Drug Delivery Systems (e.g., Nanosponge Complexes)
To further enhance the delivery and efficacy of this compound, novel drug delivery systems are being investigated. These systems aim to improve drug solubility, stability, and penetration into the nail unit. Nanosponge complexes represent one such approach. japsonline.comjapsonline.comresearchgate.net
Physicochemical Characterization of Delivery Systems
Physicochemical characterization of novel delivery systems like nanosponges is essential to understand their properties and predict their performance. For this compound-loaded nanosponges, characterization includes determining particle size, polydispersity index (PDI), and zeta potential. japsonline.comresearchgate.netinnovareacademics.in Studies have reported average particle sizes for this compound-loaded nanosponges ranging from approximately 69–84 nm, with low PDI values indicating a narrow size distribution. japsonline.comresearchgate.net Prominent zeta potential values suggest good stability and reduced aggregation. japsonline.com Techniques such as FTIR, differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are used to confirm the formation of inclusion complexes between this compound and the nanosponge matrix. japsonline.comresearchgate.net
Interactive Table 3: Physicochemical Characteristics of Efinaconazole-Loaded Nanosponges
| Parameter | Value Range (Approximate) | Notes | Citation |
| Particle Size | 69–84 nm | Average particle size | japsonline.comresearchgate.net |
| PDI | Low | Indicates narrow size distribution | japsonline.com |
| Zeta Potential | Prominent values | Suggests good stability | japsonline.com |
In Vitro Drug Release Kinetics and Stability
In vitro drug release studies are conducted to evaluate how the drug is released from the delivery system over time. For this compound nanosponge complexes, in vitro release studies have shown significantly enhanced release compared to the pure drug. japsonline.comresearchgate.net Optimized nanosponge formulations have demonstrated controlled release profiles. japsonline.com
Stability studies are also crucial to ensure the integrity and performance of the formulations over their shelf life. Nanosponge formulations have shown potential in protecting this compound from photodegradation and preventing chemical degradation over time. japsonline.com
Formulation Stability and Degradation Product Analysis
Ensuring the stability of this compound formulations is vital for maintaining their efficacy and safety. Degradation can lead to a reduction in drug concentration and the formation of potentially harmful byproducts.
Studies on the stability of this compound topical formulations have investigated the impact of various factors, including temperature and the presence of stabilizing agents. japsonline.comgoogle.com Discoloration during storage has been noted as a potential issue for some formulations. japsonline.com To improve stability, antioxidants like butylated hydroxytoluene (BHT), chelating agents such as ethylenediaminetetraacetic acid (EDTA), and pH-adjusting agents like citric acid have been incorporated into formulations. nih.govresearchgate.netgoogle.com These additives can help maintain color stability and prevent degradation, even under accelerated storage conditions. google.com Stability testing is conducted under specific conditions, such as storage in sealed amber glass bottles at controlled temperatures and humidity, with aliquots withdrawn at intervals for analysis. japsonline.com
Analysis of degradation products is an important part of stability assessment to identify and quantify any breakdown products of this compound that may form during storage.
Compound Names and PubChem CIDs:
Photodegradation and Chemical Degradation Pathways
Forced degradation studies are essential for understanding the inherent stability of a drug substance and for developing stability-indicating analytical methods. These studies involve exposing the drug to various stress conditions that it might encounter during manufacturing, storage, and handling. For Efinaconazole, forced degradation experiments have been conducted under a range of conditions, including exposure to acidic and alkaline environments, oxidation, photolysis (light), thermal stress (heat), and humidity. nih.govdgra.deresearchgate.net
Research indicates that Efinaconazole is particularly susceptible to oxidation. Studies have shown that Efinaconazole is prone to degradation when exposed to an aqueous solution of hydrogen peroxide. nih.gov While Efinaconazole demonstrated relative stability under other stress conditions for extended periods in one study, its vulnerability to oxidation highlights a key degradation pathway. nih.gov
These degradation studies aim to provide insight into the potential degradation pathways and the nature of the degradation products formed. Potential degradation products mentioned in the context of Efinaconazole include oxidative byproducts. The formation of degradation products can impact the purity, potency, and safety of the pharmaceutical product. Understanding these pathways is vital for developing stable formulations and appropriate storage conditions.
Analytical Methods for Degradation Product Identification
The identification and quantification of this compound and its degradation products necessitate the use of sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely employed method for the quantitative estimation of Efinaconazole in various formulations and in the presence of its degradation products. nih.govresearchgate.netresearchgate.net HPLC coupled with detectors such as UV (Ultraviolet) or PDA (Photodiode Array) is commonly used for this purpose. researchgate.netresearchgate.netbio-integration.org
For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique. LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry, making it effective for the profiling and identification of impurities and degradation products in active pharmaceutical ingredients and formulated products. nih.govresearchgate.net Studies utilizing LC-MS/MS have been conducted to identify impurities formed during the stress testing of Efinaconazole. nih.gov
Other analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC), have also been developed and validated for the quantification of Efinaconazole. researchgate.netsci-hub.se
It is crucial that the analytical methods used for the analysis of Efinaconazole and its degradation products are validated according to regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH). researchgate.netbio-integration.orgresearchgate.netsci-hub.sejetir.org Method validation ensures that the analytical procedure is suitable for its intended purpose, demonstrating specificity (the ability to measure the analyte accurately in the presence of degradation products), linearity, accuracy, precision, and robustness. nih.govresearchgate.netbio-integration.orgresearchgate.netsci-hub.se For compounds with stereoisomers like Efinaconazole, analytical methods, potentially involving chiral stationary phases or derivatization techniques, may be necessary to distinguish the specific stereoisomer (this compound) from others and to analyze stereoisomeric degradation products.
Analytical and Bioanalytical Method Development and Validation
Chromatographic Quantification of S,S-Efinaconazole and Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the quantification of this compound in diverse sample types. These methods offer the necessary separation power to isolate the analyte from complex matrices and potential impurities.
HPLC is a fundamental technique used for the quantification of this compound in bulk drug and pharmaceutical formulations. nih.govresearchgate.netresearchgate.netsci-hub.senih.govjneonatalsurg.comsigmaaldrich.com Various detection methods are coupled with HPLC, including Ultraviolet (UV) and Mass Spectrometry (MS) detectors.
HPLC methods utilizing UV detection have been developed and validated for Efinaconazole (B1671126). Detection wavelengths commonly reported include 205 nm, 210 nm, and 230 nm. nih.govresearchgate.netsci-hub.senih.gov Some studies have employed diode array detectors (DAD) in conjunction with HPLC for analysis. researchgate.netnih.gov
Typical chromatographic conditions for HPLC analysis of Efinaconazole involve the use of reversed-phase C18 columns as the stationary phase. nih.govresearchgate.netsci-hub.senih.gov Mobile phases often consist of mixtures of acetonitrile (B52724) with water or buffer solutions, such as potassium dihydrogen phosphate. researchgate.netsci-hub.senih.gov Isocratic elution is frequently used. researchgate.netnih.gov
Validated HPLC methods for Efinaconazole have demonstrated linearity over various concentration ranges depending on the sample matrix. For instance, a linearity range of 50 to 10000 ng/mL has been reported for human nail permeation study samples. researchgate.netnih.gov In bulk drug and pharmaceutical formulations, linearity ranges such as 100-500 μg/ml and 50-150 µg/mL have been established. researchgate.netjetir.orgjetir.org Method validation parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LLOQ), are typically assessed according to regulatory guidelines such as ICH or FDA. researchgate.netsci-hub.senih.govsci-hub.se Reported recovery rates and relative standard deviation (RSD) values for precision indicate the accuracy and reliability of these methods. researchgate.netsci-hub.senih.gov HPLC methods have been successfully applied in studies such as human nail permeation experiments and for the analysis of impurities. researchgate.netnih.govnih.govresearchgate.net HPLC coupled with mass spectrometry is also recognized as a widely used technique for quantification.
LC-MS/MS is a highly sensitive and selective analytical technique that is particularly valuable for the quantification of this compound, especially in complex biological matrices like plasma, where the analyte concentration may be low. nih.govnih.govresearchgate.neteurekaselect.comresearchgate.net This technique offers enhanced sensitivity and selectivity compared to conventional HPLC methods for the analysis of biological samples. nih.govresearchgate.neteurekaselect.comresearchgate.net
LC-MS/MS methods for Efinaconazole quantification often utilize techniques such as heated electrospray ionization (HESI) and parallel reaction monitoring (PRM). nih.govresearchgate.neteurekaselect.com These approaches enable sensitive detection and quantification of the target analyte.
Validated LC-MS/MS methods for Efinaconazole in plasma have demonstrated high sensitivity, with linearity ranges extending into the picogram/mL to nanogram/mL range (e.g., 1 to 2000 pg/mL). nih.govresearchgate.neteurekaselect.com Validation parameters, including linearity, accuracy, precision, specificity, and stability, have been thoroughly evaluated for these methods. nih.govnih.govresearchgate.neteurekaselect.comresearchgate.net LC-MS/MS has also been applied for the profiling and quantification of impurities, including potential genotoxic impurities, formed during stress studies of Efinaconazole. nih.govresearchgate.netresearchgate.net
Efinaconazole undergoes extensive metabolism, resulting in the formation of several metabolites, with H3 identified as the major metabolite in human plasma. nih.gov While LC-MS/MS is used for the analysis of Efinaconazole in plasma samples containing this metabolite, specific validated methods solely focused on the quantification of metabolites were not detailed in the provided information, although the presence of metabolites is acknowledged in bioanalytical contexts. nih.govnih.goveurekaselect.com
This compound possesses a defined stereochemistry, specifically the (2R,3R)-configuration. nih.gov Chiral chromatography is an essential technique for achieving stereochemical resolution and differentiating this compound from its other stereoisomers, which is critical for ensuring the purity and identity of the active pharmaceutical ingredient.
Chiral HPLC analysis has been employed in the context of Efinaconazole synthesis to determine the enantiomeric excess of intermediates. Studies have reported using chiral columns such as Daicel Chiralpak IC, CHIRALCEL OD-H, and CHIRALPAK AD-H with mobile phases like hexane:ethanol mixtures to achieve separation of enantiomers. sci-hub.seacs.org While these examples pertain to intermediates, they illustrate the applicability of chiral chromatography for separating stereoisomers related to Efinaconazole.
Spectroscopic Methods for Structural Confirmation and Quantification
Spectroscopic techniques play a vital role in the structural confirmation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both 1H and 13C NMR spectra of Efinaconazole have been reported, providing detailed information about the compound's structure. newdrugapprovals.orgacs.orggoogle.comgoogle.com NMR is considered critical for structural confirmation and has been utilized in studies involving impurity profiling. Specific chemical shifts and coupling constants observed in the 1H and 13C NMR spectra serve to confirm the expected molecular structure of Efinaconazole. newdrugapprovals.orgacs.orggoogle.comgoogle.com Additionally, 19F NMR data has been reported, providing information about the fluorine atoms present in the molecule. acs.orgnewdrugapprovals.org
UV-Vis spectrophotometry is utilized for the quantification of Efinaconazole, particularly in bulk drug and pharmaceutical formulations. jetir.orgjetir.org A common approach is the Area Under Curve (AUC) method. jetir.orgjetir.org
Efinaconazole exhibits a maximum absorbance at 261 nm in UV-Vis spectroscopy. jetir.orgjetir.org The AUC method involves integrating the area under the absorbance curve between two selected wavelengths, such as 251 nm and 271 nm, to quantify the concentration of Efinaconazole. jetir.orgjetir.org
A validated UV spectrophotometric method using the AUC approach has been developed for Efinaconazole, demonstrating linearity in the range of 100-500 μg/ml using 0.1 M HCl as a solvent. jetir.orgjetir.org This method has been validated according to ICH norms, meeting criteria for linearity and mean recovery. jetir.orgjetir.org
UV-Vis absorbance measurements at specific wavelengths like 400 nm, 500 nm, and 600 nm are also employed to assess the discoloration and stability of Efinaconazole compositions over time. google.comgoogle.com
Method Validation Protocols and Regulatory Compliance (ICH Guidelines, FDA)
Analytical and bioanalytical methods for this compound are developed and validated in accordance with established regulatory guidelines, such as the ICH Q2(R1) and FDA guidelines on bioanalytical method validation wikipedia.orgfishersci.cafishersci.cafishersci.atmims.commetabolomicsworkbench.orgpharmacompass.comdntb.gov.uanih.govncats.iouserka1iooo8sa1.com. These guidelines provide a framework for evaluating method performance characteristics to ensure reliability, accuracy, and consistency of results. The FDA has also updated its guidance on analytical test method validation based on revisions to the ICH Q2(R2) guidelines, emphasizing critical validation parameters pharmacompass.comnih.govncats.io. The M10 Bioanalytical Method Validation and Study Sample Analysis guidance from the FDA provides recommendations for validating bioanalytical assays used in nonclinical and clinical studies, including chromatographic and ligand-binding assays for measuring drug and metabolite concentrations in biological matrices nih.govncats.iowikipedia.org. Method validation must be completed before submitting a New Drug Application (NDA) and prior to the characterization and release of pivotal clinical trial materials used in Phase III studies pharmacompass.com.
Specificity, Linearity, Accuracy, Precision, and Robustness Assessment
Method validation for this compound includes a comprehensive assessment of several key analytical performance characteristics:
Specificity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components mims.com. For efinaconazole, specificity has been evaluated by demonstrating that the analyte peak is well-separated from potential interfering substances in various matrices, including pharmaceutical formulations and biological samples wikipedia.orgfishersci.atmims.comuni.lu. Peak purity analysis is often used to confirm the specificity of the method wikipedia.orgfishersci.atmims.com.
Linearity: Linearity establishes the capability to obtain test results that are directly proportional to the concentration of the analyte within a given range mims.com. Analytical methods for efinaconazole, such as HPLC, HPTLC, and UV spectrophotometry, have demonstrated linearity over defined concentration ranges wikipedia.orgfishersci.cafishersci.cauni.lupharmakb.comuni.lu. Correlation coefficient (R²) values greater than 0.99 are typically achieved, indicating an excellent linear relationship between analyte concentration and detector response fishersci.cauni.lupharmakb.comuni.lu. For instance, an HPLC method showed linearity in the range of 50 to 10000 ng/mL (R² ≥ 0.9981) for human nail permeation studies uni.lu. Another HPLC method for topical formulations demonstrated linearity from 100–500 µg/mL wikipedia.org. An HPTLC method showed linearity for concentrations corresponding to 100–1000 ng per band fishersci.at. A UV spectrophotometric method exhibited linearity in the range of 100-500 μg/mL with a correlation coefficient of 0.9999 uni.lu.
Accuracy: Accuracy expresses the closeness of agreement between the value found and the accepted true value mims.com. Accuracy is typically assessed by applying the method to samples with known concentrations of the analyte (e.g., placebo samples spiked with known amounts of efinaconazole) wikipedia.orgmetabolomicsworkbench.org. The results are expressed as the percentage of analyte recovered wikipedia.orgmetabolomicsworkbench.org. Reported accuracy values for efinaconazole analytical methods are generally within acceptable ranges, such as 99.21–99.63% w/w for an HPLC method wikipedia.org and 98.62–100.40% for an HPTLC method fishersci.atmims.com. For an LC-MS/MS method used for plasma quantification, accuracy for quality control levels ranged from 99 to 103% cohlife.orgebi.ac.uk.
Precision: Precision expresses the agreement among individual measurements of the same homogeneous sample under specified conditions mims.com. Precision is evaluated at different levels, including repeatability (intraday) and intermediate precision (interday) wikipedia.orgfishersci.ca. Results are typically expressed as the relative standard deviation (%RSD) wikipedia.orgfishersci.ca. Validated methods for efinaconazole have shown good precision, with %RSD values typically less than 2.0% wikipedia.orgfishersci.cafishersci.cafishersci.atmims.compharmakb.com. For example, an HPLC method reported intraday precision (%RSD) between 0.35–0.99 and interday precision between 0.51–1.44 wikipedia.org.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage mims.com. Robustness testing involves making slight adjustments to parameters such as mobile phase composition, flow rate, and detection wavelength and assessing the impact on method performance fishersci.atpharmacompass.compharmakb.com. Methods for efinaconazole have been evaluated for robustness, demonstrating their reliability under minor variations in experimental conditions fishersci.atmims.compharmakb.com.
Summary of Typical Validation Parameters for Efinaconazole Analytical Methods
| Parameter | Typical Range/Result | Method Type(s) | Source(s) |
| Specificity | Specific (Peak Purity ≥ 0.999 or well-separated peak) | HPLC, HPTLC, LC-MS/MS | wikipedia.orgfishersci.atmims.commims.comuni.lu |
| Linearity | R² > 0.99 over a defined concentration range | HPLC, HPTLC, UV Spectrophotometry, LC-MS/MS | wikipedia.orgfishersci.cafishersci.cafishersci.atuni.lupharmakb.comuni.lucohlife.orgebi.ac.uk |
| Accuracy | % Recovery typically 98-103% | HPLC, HPTLC, UV Spectrophotometry, LC-MS/MS | wikipedia.orgfishersci.cafishersci.atmims.commetabolomicsworkbench.orgcohlife.orgebi.ac.uknih.gov |
| Precision | %RSD < 2.0% (Intraday and Interday) | HPLC, HPTLC, UV Spectrophotometry, LC-MS/MS | wikipedia.orgfishersci.cafishersci.cafishersci.atmims.compharmakb.comcohlife.orgebi.ac.uknih.gov |
| Robustness | Method performance remains unaffected by small variations | HPLC, HPTLC | fishersci.atmims.compharmacompass.commims.compharmakb.com |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important sensitivity parameters for analytical methods mims.com. LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision mims.com. These parameters are determined during method validation, although they may not be a strict requirement for drug assay methods, they demonstrate the method's sensitivity fishersci.at.
LOD and LOQ values for efinaconazole have been determined for various analytical techniques:
For an HPLC method, the LOD and LOQ were reported as 10 and 50 ng/mL, respectively uni.lu. Another HPLC method reported an LOD of 9.26 µg and an LOQ of 28.05 µg wikipedia.org.
An HPTLC method determined the LOD to be 26.09 ng and the LOQ to be 78.29 ng fishersci.atmims.com.
A UV spectrophotometric method reported an LOD of 0.048 μg/mL and an LOQ of 0.147 μg/mL fishersci.ca.
For LC-MS/MS methods used for quantifying efinaconazole in plasma, reported linearity ranges and sensitivity indicate very low detection and quantification limits. One method showed a linearity range of 1 to 2000 pg/mL (0.001-2 ng/mL) cohlife.orgebi.ac.uknih.gov. Another LC-MS/MS method was sensitive down to a concentration level of 100 ng/mL nih.gov.
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve wikipedia.org. The sensitivity demonstrated by these methods is crucial for quantifying efinaconazole, particularly in biological samples where concentrations may be low following topical administration cohlife.orgwikidata.orgnih.gov.
Reported LOD and LOQ Values for Efinaconazole
| Parameter | Value | Method Type | Matrix/Application | Source(s) |
| LOD | 10 ng/mL | HPLC | Nail Permeation Studies | uni.lu |
| LOQ | 50 ng/mL | HPLC | Nail Permeation Studies | uni.lu |
| LOD | 9.26 µg | HPLC | Topical Pharmaceutical Formulation | wikipedia.org |
| LOQ | 28.05 µg | HPLC | Topical Pharmaceutical Formulation | wikipedia.org |
| LOD | 26.09 ng | HPTLC | Pharmaceutical Formulations | fishersci.atmims.com |
| LOQ | 78.29 ng | HPTLC | Pharmaceutical Formulations | fishersci.atmims.com |
| LOD | 0.048 μg/mL | UV Spectrophotometry | Nanoparticle Loaded Hydrogel | fishersci.ca |
| LOQ | 0.147 μg/mL | UV Spectrophotometry | Nanoparticle Loaded Hydrogel | fishersci.ca |
| Linearity Range | 0.001-2 ng/mL (1-2000 pg/mL) | LC-MS/MS | Plasma | cohlife.orgebi.ac.uknih.govwikidata.orgnih.gov |
| Sensitivity | 100 ng/mL | LC-MS/MS | Rat Plasma | nih.gov |
Applications in Preclinical Pharmacokinetic and Formulation Studies
Validated analytical and bioanalytical methods for this compound are essential for supporting preclinical pharmacokinetic and formulation studies. These studies are critical in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug and in evaluating the performance of different pharmaceutical formulations.
Validated HPLC methods have been applied to quantify efinaconazole in samples from ex vivo human nail permeation studies, allowing for the evaluation of drug penetration from different formulations uni.luwikipedia.orgecostore.com. These studies help demonstrate how formulation composition can influence the delivery of efinaconazole to the target site uni.luwikipedia.org.
LC-MS/MS methods, due to their high sensitivity and selectivity, are particularly valuable for the quantification of efinaconazole in biological matrices such as plasma, which is crucial for preclinical pharmacokinetic studies cohlife.orgebi.ac.uknih.govwikidata.orgnih.gov. These studies provide data on systemic exposure following administration, even when absorption is minimal, as is the case with topical efinaconazole cohlife.orgwikidata.orgnih.gov. Validated LC-MS/MS methods have been used in single-dose oral pharmacokinetic studies in rats and are considered indispensable tools for various preclinical studies, including pharmacokinetics and toxicology nih.govwikidata.orgnih.gov. While oral administration of efinaconazole results in low bioavailability due to extensive metabolism, studies in rats and dogs using analytical methods like LC-MS/MS have been conducted to understand its fate in the body.
Furthermore, analytical methods are used to determine the drug content and evaluate the physicochemical properties of various efinaconazole formulations, such as topical solutions, gels, and microemulsions, during formulation development wikipedia.orgmims.comuni.lu. This includes assessing parameters like pH, viscosity, spreadability, and in vitro drug diffusion. The validated methods ensure accurate quantification of the drug in these formulations, which is necessary for quality control and performance evaluation.
The application of validated methods in these preclinical studies provides critical data that supports the development of effective and consistent this compound drug products.
Emerging Research Avenues and Future Perspectives
Design and Synthesis of Novel S,S-Efinaconazole Analogues and Derivatives
Research into the design and synthesis of novel this compound analogues and derivatives is a key area for future development. Existing studies have reported various synthetic methods for efinaconazole (B1671126) and related analogues, often detailed in patent applications and scientific publications. wikipedia.orgwikipedia.orgcenmed.com These efforts focus on optimizing synthetic routes and developing efficient processes for producing the compound and its intermediates. wikipedia.orgwikipedia.orgcenmed.comwikipedia.org The successful synthesis of structural analogues of other azole antifungals with broad-spectrum activity suggests a promising direction for efinaconazole research, aiming to create derivatives with potentially improved potency, spectrum of activity, or pharmacokinetic properties. wikipedia.org Novel synthetic approaches, such as chemo-enzymatic methods, are also being explored to provide more efficient and environmentally friendly routes to efinaconazole and its potential derivatives. wikipedia.org While specific details on the design of entirely novel analogues with distinct therapeutic profiles are often proprietary or in early stages, the continued refinement of synthetic methodologies and the exploration of structural variations within the triazole class indicate an active pursuit of next-generation efinaconazole-like compounds.
Advanced Computational Chemistry and In Silico Modeling Studies (e.g., Molecular Docking, Dynamics)
Advanced computational chemistry and in silico modeling play a crucial role in understanding the behavior of this compound and guiding the design of new compounds. Studies utilizing density functional theory (DFT) and molecular docking have investigated the interactions of efinaconazole with target enzymes, such as a holoenzyme (PDB ID: 3IDB), to understand non-covalent interactions and binding affinities. wikipedia.orgmims.commims.com These computational approaches provide insights into the molecular basis of efinaconazole's antifungal activity. Molecular dynamics simulations are also being employed to study the dynamic interactions between enzymes and efinaconazole intermediates, aiding in the understanding of reaction mechanisms and potentially informing the design of improved synthetic processes or novel inhibitors. fishersci.ca The application of these in silico methods allows for the prediction of molecular properties, binding modes, and stability, accelerating the research and development process for efinaconazole and its potential derivatives.
Mechanistic Studies on Host-Pathogen Interactions in the Presence of this compound
Understanding the complex interplay between the host and fungal pathogens in the presence of this compound is an emerging area of research. While onychomycosis itself triggers a host immune response characterized by elevated cytokine levels (like IL-6 and IL-10) and the presence of antimicrobial peptides such as beta defensin-2 in the infected nail unit, the specific influence of efinaconazole on these host responses is not extensively detailed in current research. fishersci.ca Future studies could focus on how efinaconazole modulates the host immune response, potentially reducing inflammation or enhancing the host's ability to clear the infection. Furthermore, applying "omics" technologies can provide a deeper understanding of the intricate interactions between fungal pathogens and the host in the context of antifungal treatment. wikidata.org Such research could reveal novel therapeutic targets or strategies that combine antifungal action with host immune modulation.
Development of Innovative In Vitro and Ex Vivo Models for Antifungal Efficacy Assessment
The development and refinement of innovative in vitro and ex vivo models are essential for accurately assessing the antifungal efficacy of this compound and its future analogues. Various models are currently utilized, including in vitro nail permeation studies using Franz diffusion cells to evaluate drug penetration through the nail plate. newdrugapprovals.orgnih.gov In vitro models assessing antifungal activity in the presence of keratin (B1170402) are particularly relevant for onychomycosis, given the high keratin content of the nail. nih.gov Furthermore, in vitro onychomycosis models are employed to mimic the conditions of fungal growth within the nail unit. Animal models, such as the guinea pig tinea unguium model, are also being developed and validated to provide more clinically relevant data on drug efficacy against severe infections. Continued innovation in these modeling systems, potentially incorporating aspects of the host immune response or more complex fungal biofilm structures, will be crucial for predicting clinical outcomes and evaluating novel formulations or combinations of efinaconazole.
Investigation of Synergistic Antifungal Combinations
Investigating synergistic antifungal combinations involving this compound holds significant promise for improving treatment outcomes, particularly for difficult-to-treat infections like onychomycosis. Research has explored combinations of efinaconazole with other antifungal agents, demonstrating synergistic effects in vitro against common dermatophytes such as Trichophyton rubrum and Trichophyton interdigitale when combined with oral terbinafine (B446) or itraconazole (B105839).
| Combination | Organisms Tested | Synergistic Effect Rate | FIC Index Range |
| Efinaconazole + Terbinafine | T. rubrum, T. interdigitale | 43.8% (7/16 strains) | 0.19–0.50 |
| Efinaconazole + Itraconazole | T. rubrum, T. interdigitale | 12.5% (2/16 strains) | 0.31–0.38 (T. rubrum only) |
| Luliconazole (B1675427) + Terbinafine | T. rubrum, T. interdigitale | 0% (0/16 strains) | Not applicable |
| Luliconazole + Itraconazole | T. rubrum, T. interdigitale | 31.3% (5/16 strains) | 0.31–0.38 |
| Tavaborole (B1682936) + Terbinafine | T. rubrum, T. interdigitale | 0% (0/16 strains) | Not applicable |
| Tavaborole + Itraconazole | T. rubrum, T. interdigitale | 18.8% (3/16 strains) | 0.31–0.38 |
Sequential combination therapy, such as topical efinaconazole following oral terbinafine, has shown effectiveness in patients with refractory tinea unguium who responded poorly to monotherapy.
| Treatment Regimen | Percentage Involvement Decrease (Monotherapy) | Effective Rate (Monotherapy) | Cure Rate (Monotherapy) | Percentage Involvement Decrease (Combination) | Effective Rate (Combination) | Cure Rate (Combination) | Improvement Rate per Month (Combination vs Monotherapy) |
| Oral Terbinafine followed by Topical Efinaconazole | 53.5% to 44.0% (37.4 weeks) | 16.7% | 0% | 44.0% to 18.7% (28.4 weeks) | 66.7% | 16.7% | 12.6% vs 2.1% (p = 0.002) |
Combinations with non-antifungal modalities, such as laser therapy, have also been explored, demonstrating quicker mycological cure rates compared to efinaconazole monotherapy. Further research into rational drug combinations and multimodal approaches is expected to enhance the clinical efficacy of efinaconazole.
Pharmacogenomic and Proteomic Approaches to Antifungal Response
The application of pharmacogenomic and proteomic approaches represents a future direction in understanding and optimizing the response to antifungal treatment with this compound. These "omics" technologies allow for a comprehensive analysis of the host's genetic makeup (pharmacogenomics) and the protein profiles of both the host and the pathogen (proteomics) to identify factors influencing treatment success or failure. wikidata.org While general antifungal research utilizes these methods to identify drug targets, understand resistance mechanisms, and explore host-fungus interactions, specific published studies detailing the pharmacogenomic or proteomic response to efinaconazole are limited. wikidata.org Future research could leverage these powerful techniques to identify genetic markers in patients that predict their response to efinaconazole, uncover proteomic changes in fungal cells associated with reduced susceptibility, or elucidate host protein responses that influence treatment outcomes. This personalized medicine approach could lead to more effective treatment strategies and potentially overcome resistance.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of S,S-Efinaconazole in synthetic batches?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with photodiode array detection (e.g., 220–280 nm) for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation. Mass spectrometry (MS) should be used to verify molecular weight and detect low-abundance impurities. For regulatory compliance, ensure reference standards are validated against pharmacopeial guidelines (e.g., USP/EP) and include Certificate of Analysis (CoA) data such as retention time, peak area ratios, and impurity thresholds .
Q. How should researchers design in vitro antifungal susceptibility testing for this compound against drug-resistant dermatophytes?
- Methodological Answer : Use CLSI M38-A2 guidelines with modifications for topical agents:
- Prepare fungal inocula in RPMI-1640 medium adjusted to 0.5–2.5 × 10³ CFU/mL.
- Test this compound concentrations ranging from 0.03–16 µg/mL in 96-well microdilution plates.
- Include positive controls (e.g., terbinafine) and negative controls (solvent-only wells).
- Measure minimum inhibitory concentrations (MICs) after 7 days of incubation at 28°C, accounting for the compound’s lipophilicity by adding 0.002% Tween-80 to enhance solubility .
Advanced Research Questions
Q. What strategies resolve stereoisomeric impurities like (2R,3S)-Efinaconazole during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA-3) with n-hexane:ethanol (85:15) mobile phase to separate diastereomers. Monitor elution profiles with polarimetric detection.
- Crystallization Control : Optimize reaction temperature (−10°C to 25°C) and solvent polarity (e.g., ethyl acetate/hexane mixtures) to favor S,S-configuration crystallization.
- Quantification : Validate chiral HPLC methods with spiked impurity standards (e.g., 0.1–5% w/w) and correlate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
Q. How can researchers reconcile contradictory data on this compound’s keratin penetration efficacy across preclinical models?
- Methodological Answer :
- Standardize Models : Compare ex vivo human toenail assays (soaked in 14C-labeled this compound for 14 days) with in vivo murine models using Franz diffusion cells. Normalize data to keratin thickness (10–20 µm sections via microtome) and hydration state (30–70% relative humidity).
- Meta-Analysis : Apply PRISMA guidelines to systematically review variables such as formulation pH (4.5–5.5), penetration enhancers (e.g., cyclodextrins), and detection methods (HPLC vs. LC-MS/MS). Use random-effects models to quantify heterogeneity (I² statistic) .
Q. What protocols validate impurity profiling methods for this compound metabolites in stability studies?
- Methodological Answer :
- Forced Degradation : Expose this compound to oxidative (3% H₂O₂, 40°C), acidic (0.1M HCl, 70°C), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA-MS.
- Method Validation : Assess linearity (R² ≥ 0.995), precision (%RSD < 2.0), and limit of quantitation (LOQ ≤ 0.05%) per ICH Q2(R1). Cross-validate against synthesized impurities (e.g., (R,R)-Efinaconazole diol, CAS 1175536-50-1) .
Data Contradiction and Synthesis Challenges
Q. How should researchers address discrepancies in reported CYP450 inhibition profiles of this compound?
- Methodological Answer :
- In Vitro Replication : Use human liver microsomes (HLMs) incubated with 10 µM this compound and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS.
- Clinical Correlation : Conduct microdose trials (¹⁴C-labeled this compound, 100 µg) to quantify systemic exposure (<1 ng/mL) and confirm lack of CYP induction via mRNA analysis (qPCR for CYP1A2/3A4) .
Q. What synthetic routes minimize genotoxic nitrosamine impurities in this compound batches?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
